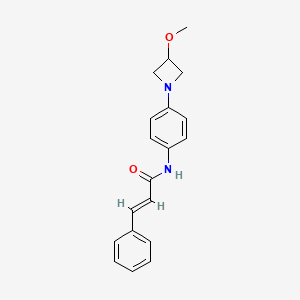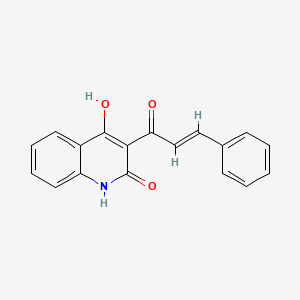
3-cinnamoyl-4-hydroxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cinnamoyl-4-hydroxyquinolin-2(1H)-one, also known as CHQ, is a synthetic compound that has been widely studied for its potential medicinal applications. It belongs to the class of hydroxyquinoline derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
3-Cinnamoyl-4-hydroxyquinolin-2(1H)-one and its derivatives have garnered significant interest in synthetic organic and medicinal chemistry due to their various applications. A notable study by Abdou et al. (2019) highlights the synthesis and chemical transformations of these compounds, emphasizing their importance in various chemical and biological processes. These transformations are key to exploring the utility of this compound in different scientific applications (Abdou et al., 2019).
Antimalarial and Antimicrobial Properties
Several studies have focused on the antimalarial and antimicrobial properties of 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one derivatives. For instance, Saini et al. (2016) synthesized a series of derivatives and evaluated their efficacy against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, demonstrating potent antimalarial activity. Similarly, Sarveswari et al. (2014) conducted studies on 4-hydroxyquinolin-2(1H)-one derived chalcones and pyrazolines, revealing significant antimicrobial and antimalarial activities, which highlights the potential of these compounds in treating infectious diseases (Saini et al., 2016); (Sarveswari et al., 2014).
Cytotoxicity and Cancer Research
Research has also been conducted on the cytotoxic properties of 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one derivatives. Kadrić et al. (2014) describe the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives and their subsequent in vitro screening for cytotoxic activity against various cancer cell lines. This research offers insights into the potential use of these compounds in cancer treatment (Kadrić et al., 2014).
Fluorescence Properties
The fluorescence properties of 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one derivatives have been explored for potential applications in molecular probes. Motyka et al. (2011) studied the fluorescence properties of some 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, evaluating their use as molecular fluorescent probes (Motyka et al., 2011).
Propiedades
IUPAC Name |
4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-15(11-10-12-6-2-1-3-7-12)16-17(21)13-8-4-5-9-14(13)19-18(16)22/h1-11H,(H2,19,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDNUSJWBCWJDS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cinnamoyl-4-hydroxyquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2469695.png)
![7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2469696.png)
![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469697.png)
![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)
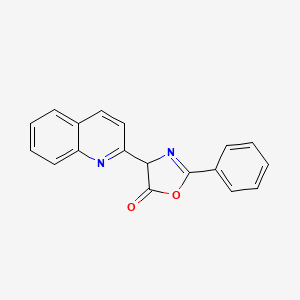
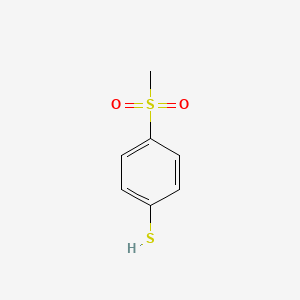
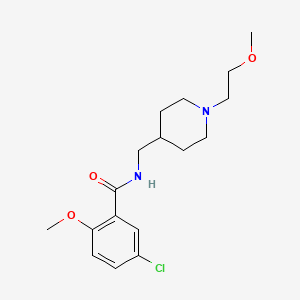
![5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2469706.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2469709.png)
![N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2469710.png)


